molecular formula C12H22O11.H2O<br>C12H24O12 B7804260 Lactose monohydrate CAS No. 66857-12-3

Lactose monohydrate

Cat. No.: B7804260
CAS No.: 66857-12-3
M. Wt: 360.31 g/mol
InChI Key: WSVLPVUVIUVCRA-KPKNDVKVSA-N
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Description

Lactose monohydrate, commonly known as milk sugar, is a disaccharide composed of galactose and glucose. It is uniquely associated with the milk of almost all mammals, including humans. The compound has the molecular formula C₁₂H₂₂O₁₁·H₂O and is widely used in the food and pharmaceutical industries due to its slightly sweet taste and stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactose monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying off any excess moisture. This results in a dry, white or pale yellow powder .

Industrial Production Methods: Industrial production of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Lactose monohydrate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Glucose and Galactose: From hydrolysis.

    Lactulose: From isomerization.

    Lactitol: From hydrogenation.

Scientific Research Applications

Lactose monohydrate has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer and filler in various chemical formulations.

    Biology: Serves as a carbon source in microbial culture media.

    Medicine: Commonly used as an excipient in pharmaceutical tablets and capsules.

    Industry: Employed as a sweetener and stabilizer in food products

Mechanism of Action

Lactose monohydrate exerts its effects primarily through its role as a carbohydrate source. In the digestive system, it is hydrolyzed by lactase into glucose and galactose, which are then absorbed into the bloodstream. The molecular targets include the enzyme lactase and the transport proteins involved in glucose and galactose absorption .

Comparison with Similar Compounds

Lactose monohydrate can be compared with other similar disaccharides:

    Sucrose: Composed of glucose and fructose. Unlike lactose, sucrose is non-reducing and does not undergo the Maillard reaction.

    Maltose: Composed of two glucose molecules. Maltose is less sweet than lactose and is primarily used in brewing and baking.

    Lactulose: An isomer of lactose used as a laxative.

This compound is unique due to its specific role in mammalian milk and its widespread use in both the food and pharmaceutical industries.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-KPKNDVKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
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DSSTOX Substance ID

DTXSID1052828
Record name alpha-Lactose monohydrate
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Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index]
Record name alpha-Lactose monohydrate
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CAS No.

5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6
Record name α-Lactose monohydrate
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Record name alpha-Lactose monohydrate
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Record name Lactose monohydrate [NF]
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Record name alpha-Lactose hydrate
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Record name D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
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Record name α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
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Record name LACTOSE MONOHYDRATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactose monohydrate
Reactant of Route 2
Lactose monohydrate
Reactant of Route 3
Lactose monohydrate
Reactant of Route 4
Lactose monohydrate
Reactant of Route 5
Lactose monohydrate
Reactant of Route 6
Lactose monohydrate

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